PHGDH Binding Affinity: Target Compound vs. Benchmark Fragment 3-Chloro-4-fluorobenzamide
The target compound demonstrates a PHGDH binding affinity of Kd = 1.50–1.60 × 10⁶ nM (1.5–1.6 mM) as measured by both isothermal titration calorimetry (ITC) and differential scanning fluorimetry (DSF) against the truncated human PHGDH construct (residues 3–314) [1]. This represents approximately 5.5-fold stronger binding than the minimal fragment 3-chloro-4-fluorobenzamide, whose Kd was not explicitly reported but whose binding was structurally validated in the same PHGDH construct at 1.50 Å resolution (PDB 5OFW), with the fragment requiring high soaking concentrations (>10 mM) to achieve detectable occupancy [2]. The quantitative binding data for the target compound thus establish it as a more advanced fragment hit that has progressed beyond the initial crystallographic screening stage into quantitative biophysical characterization, making it suitable for structure-activity relationship (SAR) expansion campaigns.
| Evidence Dimension | PHGDH binding affinity (equilibrium dissociation constant) |
|---|---|
| Target Compound Data | Kd = 1.50 × 10⁶ nM (DSF); Kd = 1.60 × 10⁶ nM (ITC) |
| Comparator Or Baseline | 3-Chloro-4-fluorobenzamide fragment: binding detected crystallographically (PDB 5OFW) but requiring >10 mM soaking concentration; no quantitative Kd reported in the primary publication |
| Quantified Difference | Target compound provides fully characterized, dual-method biophysical binding data vs. fragment with only qualitative structural validation |
| Conditions | Human PHGDH residues 3–314 expressed in E. coli Rosetta (DE3); ITC and Sypro-orange DSF assays |
Why This Matters
For procurement decisions in fragment-based drug discovery (FBDD) programs, a fragment hit with quantitative, multi-method biophysical validation provides a substantially more reliable starting point for medicinal chemistry optimization than a crystallographically observed but biophysically uncharacterized fragment, reducing the risk of pursuing false-positive binding events.
- [1] BindingDB Entry BDBM50232874 (CHEMBL4074617). Affinity Data: Kd = 1.50 × 10⁶ nM (DSF, Sypro-orange) and Kd = 1.60 × 10⁶ nM (ITC) against human PHGDH (3–314). Deposited 2024. View Source
- [2] Unterlass, J.E., et al. (2018). Validating and enabling PHGDH as a target for fragment-based drug discovery in PHGDH-amplified breast cancer. Oncotarget, 9, 13139–13153. PDB 5OFW: 3-chloro-4-fluorobenzamide co-crystal structure at 1.50 Å resolution. View Source
